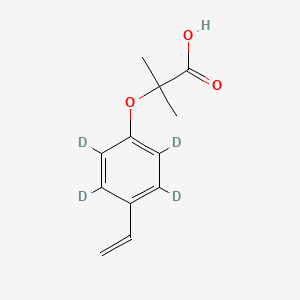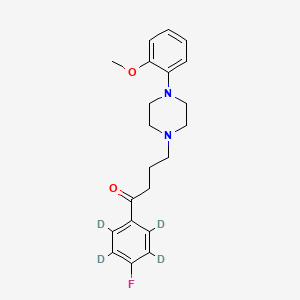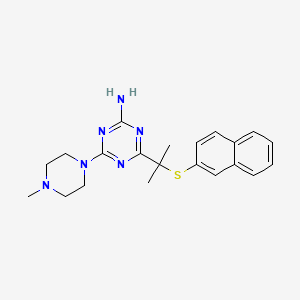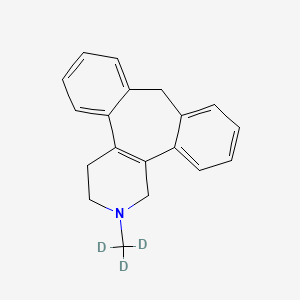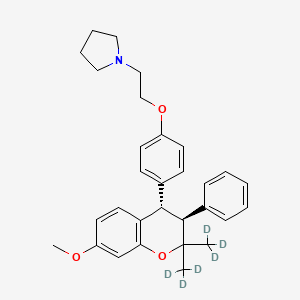
m-PEG13-Hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG13-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to join two essential ligands, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG13-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable activating agent such as carbonyldiimidazole.
Reaction with Hydrazine: The activated polyethylene glycol is then reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Controlled Reaction: The activated polyethylene glycol is reacted with hydrazine in large reactors under controlled conditions to ensure consistency and purity of the product.
化学反応の分析
Types of Reactions
m-PEG13-Hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in substitution reactions with electrophiles, forming new covalent bonds.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.
Carbonyl Compounds: Aldehydes and ketones are commonly used in condensation reactions with this compound.
Major Products
Hydrazones: Formed from the reaction with carbonyl compounds.
Substituted Hydrazides: Formed from substitution reactions with electrophiles.
科学的研究の応用
m-PEG13-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the regulation of protein levels within cells.
Medicine: Investigated for its potential in targeted cancer therapies by enabling the degradation of oncogenic proteins.
Industry: Utilized in the development of advanced materials and drug delivery systems
作用機序
m-PEG13-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
類似化合物との比較
m-PEG13-Hydrazide is unique due to its specific length and hydrazide functionality, which provides distinct advantages in the synthesis of PROTACs. Similar compounds include:
m-PEG12-Hydrazide: Slightly shorter polyethylene glycol chain, offering different solubility and reactivity properties.
m-PEG14-Hydrazide: Slightly longer polyethylene glycol chain, providing different spatial configurations and interactions
This compound stands out due to its optimal balance of chain length and functional group reactivity, making it a preferred choice in many applications.
特性
分子式 |
C28H58N2O14 |
|---|---|
分子量 |
646.8 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C28H58N2O14/c1-32-4-5-34-8-9-36-12-13-38-16-17-40-20-21-42-24-25-44-27-26-43-23-22-41-19-18-39-15-14-37-11-10-35-7-6-33-3-2-28(31)30-29/h2-27,29H2,1H3,(H,30,31) |
InChIキー |
CSOAKFLANNYFOB-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


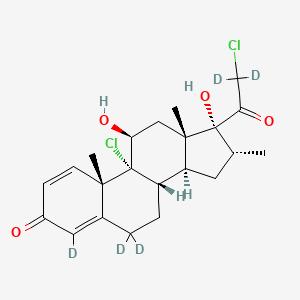
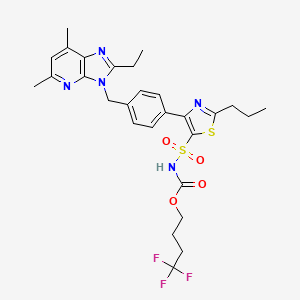
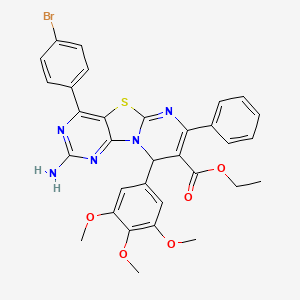
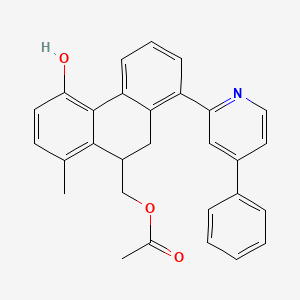

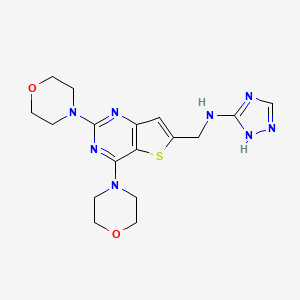
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
